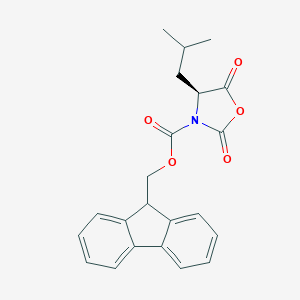

Fmoc-Leucine,NCA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

125814-21-3 |

|---|---|

Molecular Formula |

C22H21NO5 |

Molecular Weight |

379.4 g/mol |

IUPAC Name |

9H-fluoren-9-ylmethyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate |

InChI |

InChI=1S/C22H21NO5/c1-13(2)11-19-20(24)28-22(26)23(19)21(25)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3/t19-/m0/s1 |

InChI Key |

FUSUFTVAQIREOR-IBGZPJMESA-N |

SMILES |

CC(C)CC1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Canonical SMILES |

CC(C)CC1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Purification of Fmoc-Leucine-NCA for Polymerization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-α-(9-Fluorenylmethoxycarbonyl)-L-leucine-N-carboxyanhydride (Fmoc-Leucine-NCA), a critical monomer for the ring-opening polymerization (ROP) of polypeptides. The methodologies detailed herein are compiled from established chemical literature, offering robust protocols for obtaining high-purity Fmoc-Leucine-NCA suitable for the controlled synthesis of poly(L-leucine) and its copolymers, which are of significant interest in drug delivery, tissue engineering, and biomaterials science.

Overview of Synthetic and Purification Strategies

The synthesis of Fmoc-Leucine-NCA is typically achieved through the cyclization of the parent amino acid, Fmoc-L-leucine, using a phosgene equivalent. Triphosgene, a safer, crystalline alternative to phosgene gas, is commonly employed for this transformation. The subsequent purification of the crude N-carboxyanhydride (NCA) is paramount to successful polymerization, as impurities can initiate unwanted side reactions or terminate the growing polymer chains. The primary purification techniques include recrystallization and flash column chromatography, each offering distinct advantages in removing specific impurities.

Experimental Protocols

Synthesis of Fmoc-L-Leucine

Prior to the synthesis of the NCA, high-purity Fmoc-L-leucine is required. Commercially available Fmoc-L-leucine can be further purified by recrystallization.

Protocol for Purification of Fmoc-L-Leucine:

-

Suspend crude Fmoc-L-leucine in an ethanol/water (2:3 v/v) solution in a round-bottom flask.

-

Heat the suspension to 80°C in a water bath with stirring until the solid is completely dissolved.

-

Allow the solution to cool to room temperature overnight to facilitate crystallization.

-

Collect the crystals by suction filtration.

-

Wash the crystals three times with the cold ethanol/water (2:3 v/v) solution.

-

Dry the purified Fmoc-L-leucine crystals under vacuum.

Synthesis of Fmoc-Leucine-NCA using Triphosgene

This protocol is adapted from established procedures for the synthesis of Fmoc-protected amino acid NCAs.

Materials:

-

Purified Fmoc-L-leucine

-

Triphosgene

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Hexane

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, two-neck round-bottom flask under a nitrogen or argon atmosphere, dissolve purified Fmoc-L-leucine (1 equivalent) in anhydrous THF.

-

Cool the solution to 0°C using an ice bath.

-

In a separate flask, prepare a solution of triphosgene (0.4 equivalents) in anhydrous THF.

-

Slowly add the triphosgene solution to the stirred Fmoc-L-leucine solution at 0°C over a period of 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 3-4 hours. The reaction progress can be monitored by FT-IR spectroscopy for the appearance of the characteristic NCA anhydride peaks.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

The crude product is then subjected to purification.

Purification of Fmoc-Leucine-NCA

Recrystallization

-

Dissolve the crude Fmoc-Leucine-NCA in a minimal amount of a suitable solvent system, such as THF or ethyl acetate.

-

Add a non-solvent, such as hexane, dropwise until the solution becomes turbid.

-

Cool the mixture to -20°C to induce crystallization.

-

Collect the crystals by filtration in a glovebox or under an inert atmosphere to prevent hydrolysis.

-

Wash the crystals with cold anhydrous hexane and dry under vacuum.

Flash Column Chromatography

Flash chromatography on silica gel is a rapid and effective method for purifying NCAs that may be difficult to crystallize.[1]

-

Prepare a silica gel column under an inert atmosphere.

-

Dissolve the crude Fmoc-Leucine-NCA in a minimal amount of the mobile phase.

-

Elute the compound using a non-polar solvent system, such as a gradient of ethyl acetate in hexane. The exact ratio should be determined by thin-layer chromatography (TLC) analysis.

-

Collect the fractions containing the pure NCA, identified by TLC.

-

Remove the solvent under reduced pressure to yield the purified Fmoc-Leucine-NCA.

Data Presentation

Table 1: Summary of Synthesis and Purification Parameters for Fmoc-Leucine-NCA

| Parameter | Synthesis | Purification (Recrystallization) | Purification (Flash Chromatography) |

| Starting Material | Fmoc-L-leucine | Crude Fmoc-Leu-NCA | Crude Fmoc-Leu-NCA |

| Key Reagents | Triphosgene, Anhydrous THF | Anhydrous THF/Hexane | Silica Gel, Ethyl Acetate/Hexane |

| Reaction Time | 3-4 hours | N/A | N/A |

| Temperature | 0°C to Room Temperature | -20°C | Room Temperature |

| Typical Yield | > 90% (crude) | 70-85% | 60-80% |

| Achievable Purity | N/A | > 99% | > 99% |

Table 2: Spectroscopic Characterization Data for Fmoc-Leucine-NCA

| Technique | Expected Characteristic Peaks/Signals |

| FT-IR (cm⁻¹) | ~1850 and ~1780 (anhydride C=O stretching), ~1720 (Fmoc C=O stretching), Absence of carboxylic acid O-H stretch. |

| ¹H NMR (CDCl₃, δ ppm) | Signals corresponding to the Fmoc group protons, the leucine side chain protons, and the α-proton. The chemical shift of the α-proton is expected to be around 4.3-4.5 ppm. |

Visualization of Experimental Workflow

Caption: Workflow for the synthesis and purification of Fmoc-Leucine-NCA.

References

For Researchers, Scientists, and Drug Development Professionals

The convergence of peptide chemistry and materials science has paved the way for a new generation of sophisticated biomaterials with applications spanning tissue engineering, regenerative medicine, and targeted drug delivery. Among the versatile building blocks available, Nα-Fmoc-L-leucine-N-carboxyanhydride (Fmoc-Leucine-NCA) has emerged as a pivotal component in the synthesis of functional polypeptides and self-assembling hydrogels. This technical guide delves into the primary applications of Fmoc-Leucine-NCA, offering insights into the synthesis of advanced biomaterials, their quantitative properties, and the underlying biological mechanisms they influence.

Self-Assembling Hydrogels for Tissue Engineering and Drug Delivery

Fmoc-Leucine, often in conjunction with other Fmoc-amino acids, is a key molecule in the formation of hydrogels through a process of self-assembly. This spontaneous organization is primarily driven by non-covalent interactions, including π-π stacking of the aromatic fluorenylmethoxycarbonyl (Fmoc) groups and hydrogen bonding between the amino acid backbones. The resulting fibrillar nanostructures entangle to form a three-dimensional network that can entrap large amounts of water, creating a hydrogel.

These hydrogels serve as promising scaffolds for tissue engineering due to their biocompatibility and tunable mechanical properties. They can be functionalized with bioactive motifs, such as the Arg-Gly-Asp (RGD) sequence, to promote cell adhesion and proliferation. Furthermore, the porous nature of these hydrogels makes them excellent candidates for controlled drug delivery systems, allowing for the sustained release of therapeutic agents. Some Fmoc-amino acid-based hydrogels have also demonstrated inherent antimicrobial properties.

Quantitative Data on Fmoc-Peptide Hydrogels

The physical and biological properties of Fmoc-peptide hydrogels can be quantified to tailor them for specific applications. The following tables summarize key quantitative data from various studies on Fmoc-peptide-based biomaterials.

| Property | Value | Biomaterial System | Reference |

| Storage Modulus (G') | 2526 Pa | Fmoc-K3 hexapeptide hydrogel | [1] |

| 557 - 925 Pa | Fmoc-K1 and Fmoc-K2 hexapeptide hydrogels | [1] | |

| 24 Pa - 23,160 Pa | Fmoc-FFK vs. Fmoc-FF hydrogels | [2] | |

| 4 - 62 kPa | Dipeptide self-assembled hydrogels | [3] | |

| 100 - 200 Pa | Leucine-zipper associated hydrogels | [4] | |

| Critical Gelation Concentration (CGC) | 0.5 - 1.0 wt% | Fmoc-FFK hydrogel | [2] |

| 8 mg/mL | Fmoc-Glycine hydrogel | [5] | |

| 7 mg/mL | Fmoc-Isoleucine hydrogel | [5] | |

| Cell Viability | >90% | hMSCs in peptide-functionalized hydrogels |

Note: A study by CrystEngComm reported that Fmoc-leucine did not form a hydrogel under their specific experimental conditions (10 mg/mL concentration with a pH drop induced by glucono-δ-lactone)[5]. This highlights the sensitivity of self-assembly to environmental factors.

Drug Release Kinetics

The release of therapeutic molecules from Fmoc-peptide hydrogels is a critical parameter for drug delivery applications. Studies have shown that the release mechanism is often governed by Fickian diffusion.

| Drug/Molecule | Release Profile | Hydrogel System | Reference |

| Dexamethasone (L-chirality) | 30-40% released over ~1 week (sustained release) | Fmoc-tripeptide hydrogel | [6] |

| Dexamethasone (D-chirality) | 20-25% released over ~1 week (sustained release) | Fmoc-tripeptide hydrogel | [6] |

| Indomethacin | Biphasic: initial erosion-dominated followed by diffusion-controlled | Fmoc-diphenylalanine hydrogel | [7] |

| Doxorubicin | Retention proportional to the charge of peptide fibers and end-lysine content | β-sheet forming self-assembling peptide hydrogels | [8] |

Polypeptide Synthesis via Ring-Opening Polymerization (ROP) of NCAs

Fmoc-Leucine-NCA is a precursor for the synthesis of poly(L-leucine) and leucine-containing block copolymers through ring-opening polymerization (ROP). This method allows for the creation of high molecular weight polypeptides with controlled architectures. These polymers can be designed to self-assemble into various structures, such as micelles, which are of significant interest for drug delivery. For instance, amphiphilic block copolymers composed of a hydrophilic block like polyethylene glycol (PEG) and a hydrophobic poly(L-leucine) block can encapsulate hydrophobic drugs within their core, enhancing their solubility and circulation time in the body. Several of these polypeptide-based drug delivery systems have advanced to clinical trials.

Experimental Protocols

A. Preparation of Fmoc-Amino Acid Hydrogels

A common method for inducing the self-assembly of Fmoc-amino acids into a hydrogel is by adjusting the pH of a solution of the Fmoc-amino acid derivative.

Materials:

-

Fmoc-Leucine (or other Fmoc-amino acid)

-

Deionized water

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Glucono-δ-lactone (GdL)

Procedure:

-

Dissolve the Fmoc-amino acid in deionized water to the desired concentration (e.g., 10 mg/mL).

-

Adjust the pH of the solution to ~8.0 with the NaOH solution to ensure the Fmoc-amino acid is fully dissolved.

-

Add a specific amount of GdL to the solution. The GdL will slowly hydrolyze to gluconic acid, causing a gradual and uniform decrease in the pH of the solution.

-

Allow the solution to stand at room temperature. Gelation will occur as the pH drops, triggering the self-assembly of the Fmoc-amino acid molecules.

-

The final pH and the stiffness of the gel can be controlled by the amount of GdL added.

B. Rheological Characterization of Hydrogels

The mechanical properties of the hydrogels are critical for their application and can be characterized using rheometry.

Equipment:

-

Rheometer with a parallel-plate geometry

Protocol Outline: [9]

-

Time Sweep: To determine the gelation kinetics, monitor the storage modulus (G') and loss modulus (G'') over time immediately after the addition of the gelation trigger (e.g., GdL). The point at which G' surpasses G'' is considered the gelation point.

-

Strain Sweep: To identify the linear viscoelastic region (LVER), perform an oscillatory strain sweep at a constant frequency. The LVER is the range of strain where G' and G'' are independent of the applied strain. Subsequent frequency sweeps should be performed within this strain range.

-

Frequency Sweep: To characterize the mechanical spectrum of the gel, perform an oscillatory frequency sweep at a constant strain (within the LVER). This provides information about the gel's stiffness and its behavior at different time scales.

Signaling Pathways and Cellular Interactions

When biomaterials are used in tissue engineering, their interaction with cells at the molecular level is of paramount importance. Hydrogels functionalized with the RGD peptide motif, which can be incorporated into Fmoc-Leucine-based scaffolds, are known to interact with cell surface receptors called integrins. This interaction triggers intracellular signaling cascades that influence cell behavior, such as adhesion, proliferation, and differentiation.

One of the key signaling pathways activated by integrin-RGD binding is the PI3K/AKT pathway. The binding of RGD to integrin αv subunits can lead to the activation of Phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a range of downstream targets, promoting cell survival and growth.

Conclusion

Fmoc-Leucine-NCA stands as a valuable and versatile building block in the design and synthesis of advanced biomaterials. Its ability to facilitate the formation of self-assembling hydrogels with tunable properties makes it highly relevant for tissue engineering and drug delivery. Furthermore, its role as a monomer in the ring-opening polymerization of polypeptides opens up avenues for creating sophisticated drug carriers. A thorough understanding of the quantitative properties and the biological interactions of these materials, as outlined in this guide, is essential for the continued development of innovative and effective solutions in the biomedical field.

References

- 1. Self-Supporting Hydrogels Based on Fmoc-Derivatized Cationic Hexapeptides for Potential Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Rheological Characterization of Polysaccharide–Poly(ethylene glycol) Star Copolymer Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydrogels formed from Fmoc amino acids - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE00801H [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. fmoc-diphenylalanine-based-hydrogels-as-a-potential-carrier-for-drug-delivery - Ask this paper | Bohrium [bohrium.com]

- 8. research.manchester.ac.uk [research.manchester.ac.uk]

- 9. A protocol for rheological characterization of hydrogels for tissue engineering strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Ring-Opening Polymerization of Fmoc-Leucine-NCA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism governing the ring-opening polymerization (ROP) of Nα-(9-fluorenylmethoxycarbonyl)-L-leucine-N-carboxyanhydride (Fmoc-Leucine-NCA). It delves into the primary polymerization pathways, offers detailed experimental protocols for monomer synthesis and polymerization, and presents quantitative data to inform experimental design and optimization.

Core Concepts: The Dual Mechanisms of NCA Polymerization

The ring-opening polymerization of N-carboxyanhydrides (NCAs) is a fundamental method for the synthesis of polypeptides. The process is primarily governed by two competing reaction pathways: the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM).[1] The choice of initiator and reaction conditions dictates which mechanism predominates, thereby influencing the characteristics of the resulting polypeptide.

The Normal Amine Mechanism (NAM): This pathway is typically initiated by primary amines. The nucleophilic amine attacks the C5 carbonyl carbon of the NCA ring, leading to ring opening and the formation of a carbamate intermediate. Subsequent decarboxylation yields a new primary amine terminus on the growing polymer chain, which then propagates by attacking another NCA monomer.[1] This mechanism, when carefully controlled, can proceed in a living manner, allowing for the synthesis of polypeptides with predictable molecular weights and narrow molecular weight distributions.

The Activated Monomer Mechanism (AMM): In contrast, the AMM is favored by strong, non-nucleophilic bases such as tertiary amines or metal alkoxides.[1] In this pathway, the initiator deprotonates the N-H bond of the NCA monomer, creating a highly nucleophilic NCA anion. This "activated monomer" then initiates polymerization by attacking another NCA molecule. The AMM can lead to very rapid polymerization but often results in poorer control over the polymer's molecular weight and a broader polydispersity.[1]

The presence of the bulky and base-labile Fmoc protecting group on the leucine NCA introduces specific considerations. The steric hindrance of the Fmoc group can influence the rate of polymerization, while its lability in the presence of basic initiators or side products necessitates careful selection of reaction conditions to avoid premature deprotection.

Synthesis of Fmoc-L-Leucine-NCA: A Detailed Protocol

The successful polymerization of Fmoc-Leucine-NCA begins with the synthesis of a high-purity monomer. The following protocol is a widely adopted method for the synthesis of amino acid NCAs.

Experimental Protocol: Synthesis of Fmoc-L-Leucine-NCA

| Step | Procedure | Reagents & Conditions |

| 1. Phosgenation | A solution of Fmoc-L-leucine in anhydrous tetrahydrofuran (THF) is cooled to 0°C under an inert atmosphere (e.g., nitrogen or argon). A solution of triphosgene in anhydrous THF is added dropwise to the cooled solution over a period of 1-2 hours, maintaining the temperature at 0°C. | Fmoc-L-leucine, Triphosgene, Anhydrous THF, 0°C, Inert atmosphere |

| 2. Reaction | The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). | Room temperature, 2-4 hours |

| 3. Work-up | The reaction mixture is filtered to remove any solid byproducts. The filtrate is concentrated under reduced pressure to yield a crude product. | Filtration, Rotary evaporation |

| 4. Recrystallization | The crude product is recrystallized from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to afford pure Fmoc-L-Leucine-NCA as a white crystalline solid. | Ethyl acetate, Hexane |

| 5. Characterization | The purity and identity of the synthesized NCA are confirmed by techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. | NMR, FT-IR |

Ring-Opening Polymerization of Fmoc-Leucine-NCA

The polymerization of Fmoc-Leucine-NCA is typically initiated by a primary amine to favor the Normal Amine Mechanism and achieve better control over the resulting polypeptide's properties.

Experimental Protocol: Primary Amine-Initiated ROP of Fmoc-Leucine-NCA

| Step | Procedure | Reagents & Conditions |

| 1. Monomer Dissolution | Fmoc-L-Leucine-NCA is dissolved in an anhydrous, aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) under an inert atmosphere. | Fmoc-L-Leucine-NCA, Anhydrous DMF or DCM, Inert atmosphere |

| 2. Initiator Addition | A solution of a primary amine initiator (e.g., n-hexylamine) in the same anhydrous solvent is added to the monomer solution via syringe. The monomer-to-initiator ratio ([M]/[I]) will determine the target degree of polymerization. | Primary amine initiator (e.g., n-hexylamine) |

| 3. Polymerization | The reaction mixture is stirred at room temperature for a specified period (typically 24-72 hours), depending on the desired molecular weight and conversion. The polymerization progress can be monitored by FT-IR by observing the disappearance of the NCA anhydride peaks (~1850 and 1790 cm⁻¹). | Room temperature, 24-72 hours |

| 4. Precipitation | The resulting polymer is isolated by precipitation into a non-solvent, such as diethyl ether or methanol. | Diethyl ether or Methanol |

| 5. Purification | The precipitated polymer is collected by filtration or centrifugation, washed with the non-solvent, and dried under vacuum. | Filtration/Centrifugation, Vacuum drying |

Quantitative Analysis of Poly(Fmoc-L-Leucine)

Characterization of the synthesized poly(Fmoc-L-leucine) is crucial to determine its molecular weight, polydispersity, and structural integrity.

| Parameter | Analytical Technique | Typical Results |

| Molecular Weight (Mn, Mw) | Gel Permeation Chromatography (GPC) | Varies with [M]/[I] ratio. Typically in the range of 5,000 - 50,000 g/mol . |

| Polydispersity Index (PDI) | Gel Permeation Chromatography (GPC) | PDI values are typically low for controlled polymerizations, often in the range of 1.1 - 1.4. |

| Structure Confirmation | ¹H NMR Spectroscopy | Characteristic peaks for the Fmoc group and the leucine side chain and backbone. |

| End-Group Analysis | Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) | Confirms the presence of the initiator fragment at the N-terminus and a carboxylic acid at the C-terminus. |

Note: The specific values for molecular weight and PDI are highly dependent on the reaction conditions, including the purity of the monomer and solvent, the initiator used, and the monomer-to-initiator ratio.

Visualizing the Polymerization Mechanisms and Workflows

To further elucidate the processes described, the following diagrams illustrate the core polymerization mechanisms and a typical experimental workflow.

Caption: The Normal Amine Mechanism for Fmoc-Leucine-NCA polymerization.

Caption: The Activated Monomer Mechanism for Fmoc-Leucine-NCA polymerization.

Caption: A typical experimental workflow for the synthesis and characterization of poly(Fmoc-L-leucine).

Conclusion

The ring-opening polymerization of Fmoc-Leucine-NCA is a versatile method for the synthesis of well-defined polypeptides. A thorough understanding of the underlying Normal Amine and Activated Monomer mechanisms is critical for controlling the polymerization and achieving the desired polymer characteristics. By employing high-purity monomer, carefully selecting the initiator and reaction conditions, and utilizing appropriate analytical techniques for characterization, researchers can effectively synthesize poly(Fmoc-L-leucine) with tailored properties for a wide range of applications in drug development, biomaterials science, and beyond.

References

A Technical Guide for Researchers in Polymer Chemistry and Drug Development

An in-depth technical guide or whitepaper on the core.## The Role of the 9-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group in N-Carboxyanhydride (NCA) Polymerization

The synthesis of well-defined polypeptides is critical for numerous applications in biomedicine, including drug delivery, tissue engineering, and therapeutics.[1][2][3] The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) stands as one of the most efficient methods for preparing these synthetic polypeptides.[4][5] However, the presence of reactive side-chain functional groups on many amino acids necessitates the use of protecting groups to prevent unwanted side reactions and ensure controlled polymerization.[1] This guide provides a detailed examination of the 9-fluorenylmethoxycarbonyl (Fmoc) group, a crucial protecting group, particularly for the ε-amino group of lysine, in the context of NCA polymerization.

Core Principles of NCA Polymerization

NCA polymerization is a chain-growth process initiated by various nucleophiles or bases, such as primary amines.[3][6] The reaction proceeds primarily through two competing mechanisms: the "Normal Amine Mechanism" (NAM) and the "Activated Monomer Mechanism" (AMM).[6][7]

-

Normal Amine Mechanism (NAM): In this pathway, the initiator (or the amine end-group of the growing polymer chain) acts as a nucleophile, attacking the C5 carbonyl of the NCA ring. This is a controlled, living polymerization process that allows for the synthesis of polypeptides with predictable molecular weights and narrow molecular weight distributions (low dispersity, Đ).[7][8]

-

Activated Monomer Mechanism (AMM): This mechanism occurs when a strong base deprotonates the N3-proton of the NCA monomer, creating a highly reactive NCA-anion. This "activated monomer" can then react with other NCAs, leading to uncontrolled polymerization, side reactions, and broader molecular weight distributions.[3][6]

For creating well-defined polypeptide architectures, reaction conditions are optimized to favor the NAM pathway.[8][9] The purity of the NCA monomer is paramount, as impurities can lead to premature chain termination.[1]

The Necessity of Side-Chain Protection

Many natural amino acids possess functional groups in their side chains (e.g., -NH2 in lysine, -COOH in glutamic acid, -OH in serine, -SH in cysteine).[1][4] If left unprotected during NCA polymerization, these groups can interfere with the reaction in several ways:

-

Unwanted Initiation: A nucleophilic side-chain, like the ε-amino group of lysine, can initiate polymerization itself, leading to branched or hyperbranched structures instead of linear chains.

-

Side Reactions: Side-chain groups can react with the NCA monomers or the growing polymer chain, causing chain termination or cross-linking.

-

Altered Reactivity: The presence of unprotected functional groups can alter the reactivity of the NCA monomer, making controlled polymerization difficult.

To circumvent these issues, a protecting group is attached to the side chain before synthesizing the NCA monomer. This group must be stable during polymerization but readily removable afterward to restore the side-chain's natural functionality. The Fmoc group is a prominent choice for protecting the primary amine in the side chain of lysine.[1][7]

The Fmoc Group in Lysine-NCA Polymerization

The Fmoc group is widely used to protect the ε-amino group of L-lysine, creating Fmoc-Lys. This protected amino acid can then be converted into its corresponding NCA, Nε-Fmoc-L-lysine-N-carboxyanhydride (Fmoc-Lys-NCA).

The primary role of the Fmoc group is to render the lysine side-chain amine non-nucleophilic, thereby preventing it from initiating polymerization or participating in other side reactions.[1] This ensures that polymerization is initiated only by the intended initiator and proceeds linearly from the N-terminus of the growing chain. The bulky, aromatic nature of the Fmoc group also contributes to the solubility and handling of the monomer and resulting polypeptide in certain organic solvents.

Logical Workflow for Fmoc-Protected Polypeptide Synthesis

The overall process involves several key stages, from monomer synthesis to the final, deprotected polypeptide.

Caption: General workflow for synthesizing Poly(L-Lysine) via Fmoc-Lys-NCA.

Experimental Protocols

Synthesis of Nε-Fmoc-L-lysine-NCA (Fmoc-Lys-NCA)

This protocol is based on the Fuchs-Farthing method, which utilizes phosgene or a safer equivalent like triphosgene for the cyclization reaction.[1][10]

Materials:

-

Nε-Fmoc-L-lysine

-

Triphosgene

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Hexane

-

Argon or Nitrogen gas

-

Standard glassware (dried in an oven)

Procedure:

-

Suspend Nε-Fmoc-L-lysine (1 equivalent) in anhydrous THF under an inert atmosphere (Argon).

-

Cool the suspension to 40-50°C in a water bath.

-

Add triphosgene (0.4-0.5 equivalents) to the suspension in one portion. The mixture should become clear within 1-2 hours.

-

Continue stirring at 40-50°C for 2-3 hours to ensure the reaction goes to completion. Monitor the reaction by IR spectroscopy for the disappearance of the amino acid starting material and the appearance of the characteristic NCA anhydride peaks (~1850 and 1780 cm⁻¹).

-

Concentrate the solution under reduced pressure to remove the solvent.

-

Recrystallize the crude product from a THF/hexane solvent system. The NCA is dissolved in a minimum amount of THF, and hexane is added dropwise until turbidity is observed.

-

Cool the solution to induce crystallization. The resulting white, crystalline solid is collected by filtration, washed with anhydrous hexane, and dried under high vacuum.[1]

-

The final product, Fmoc-Lys-NCA, should be stored under anhydrous and inert conditions at low temperature (-20°C) to prevent degradation.[8]

Polymerization of Fmoc-Lys-NCA

This protocol describes a typical polymerization initiated by a primary amine. All operations should be performed under strictly anhydrous conditions, preferably in a glovebox.[5][11]

Materials:

-

Fmoc-Lys-NCA monomer

-

Initiator (e.g., n-hexylamine)

-

Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM))

-

Precipitation solvent (e.g., diethyl ether)

Procedure:

-

In a glovebox, dissolve the Fmoc-Lys-NCA monomer in the chosen anhydrous solvent to a known concentration.

-

Calculate the required amount of initiator solution to achieve the desired monomer-to-initiator ratio (M/I), which determines the target degree of polymerization.

-

Add the initiator solution to the stirred monomer solution to start the polymerization.

-

Allow the reaction to proceed at a controlled temperature (e.g., 0°C or room temperature) for a specified time (several hours to days). Lower temperatures (0°C) can suppress side reactions and lead to better control.[12][13]

-

Monitor the polymerization progress by FT-IR spectroscopy by observing the disappearance of the NCA peaks.

-

Once the desired conversion is reached, terminate the reaction by precipitating the polymer into a non-solvent like cold diethyl ether.

-

Isolate the polymer by centrifugation or filtration, wash it several times with the precipitation solvent to remove any unreacted monomer, and dry it under vacuum.

Deprotection of Poly(Nε-Fmoc-L-lysine)

Procedure:

-

Dissolve the protected polypeptide in DMF.

-

Add a solution of 20% (v/v) piperidine in DMF to the polymer solution.

-

Stir the reaction at room temperature for 1-2 hours.

-

Precipitate the deprotected poly(L-lysine) into diethyl ether.

-

Isolate the final polymer by filtration or centrifugation, wash thoroughly, and dry under vacuum.

Quantitative Data Analysis

The success of a controlled polymerization is evaluated by comparing the experimental molecular weight and dispersity to the theoretical values.

| Monomer | Initiator | M/I Ratio (Target DP) | Solvent | Temp (°C) | Mn (kDa, GPC) | Đ (Mw/Mn) | Reference |

| γ-Benzyl-L-glutamate-NCA | n-Hexylamine | 50 | DMF | 0 | 10.5 | 1.12 | [12][13] |

| γ-Benzyl-L-glutamate-NCA | n-Hexylamine | 100 | DMF | 0 | 21.2 | 1.15 | [12][13] |

| ε-Z-L-lysine-NCA | n-Hexylamine | 50 | DMF | 0 | 13.1 | 1.10 | [12][13] |

| Fmoc-Lys-NCA | (PMe₃)₄Co | 100 | DMF | 25 | - | < 1.2 | [14] |

Table 1: Representative data from controlled NCA polymerizations. Low temperatures (0°C) and specific initiators help achieve low dispersity (Đ) values close to 1.1, indicating a well-controlled process.

Visualization of the Polymerization Mechanism

The NAM pathway for a primary amine initiator involves a nucleophilic attack on the NCA ring, followed by ring-opening and decarboxylation to regenerate the amine terminus for the next propagation step.

Caption: The Normal Amine Mechanism (NAM) for Fmoc-Lys-NCA polymerization.

Applications in Drug Development

The use of Fmoc-Lys-NCA allows for the synthesis of well-defined poly(L-lysine) blocks within larger copolymer structures. These materials are of significant interest to drug development professionals for several reasons:

-

Drug Conjugation: The primary amine side chains of deprotected poly(L-lysine) serve as handles for conjugating therapeutic agents, targeting ligands, or imaging probes.

-

Gene Delivery: The cationic nature of poly(L-lysine) at physiological pH allows it to complex with negatively charged nucleic acids (like siRNA and pDNA), forming polyplexes that can facilitate gene delivery into cells.

-

Stimuli-Responsive Systems: The charge of the lysine side chains is pH-dependent, making these polypeptides suitable for creating drug delivery systems that release their cargo in response to the acidic environment of tumors or endosomes.[2]

-

Enhanced Biocompatibility: As they are composed of natural amino acids, these polypeptides are inherently biodegradable and biocompatible, which is a major advantage for in vivo applications.[2][3]

By using controlled polymerization of Fmoc-Lys-NCA, researchers can precisely tailor the length of the cationic block, which is crucial for optimizing the efficacy and toxicity of drug and gene delivery vehicles.

Conclusion

The Fmoc protecting group is an indispensable tool in modern polypeptide synthesis via NCA polymerization. Its role in masking the reactive side-chain amine of lysine is fundamental to preventing unwanted side reactions and enabling the controlled, living polymerization required to produce well-defined materials. This control allows for the creation of sophisticated polypeptide architectures, such as block copolymers, that are vital for advancing the fields of drug delivery, gene therapy, and regenerative medicine. The combination of robust protection/deprotection chemistry and controlled polymerization makes Fmoc-NCA monomers a cornerstone of advanced biomaterial design.

References

- 1. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. doras.dcu.ie [doras.dcu.ie]

- 4. chem.pku.edu.cn [chem.pku.edu.cn]

- 5. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis | Springer Nature Experiments [experiments.springernature.com]

- 6. cheng.matse.illinois.edu [cheng.matse.illinois.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Polypeptides with High-Fidelity Terminal Functionalities under NCA Monomer-Starved Conditions [ouci.dntb.gov.ua]

- 10. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]

- 11. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. research.manchester.ac.uk [research.manchester.ac.uk]

- 13. [PDF] How controlled and versatile is N-carboxy anhydride (NCA) polymerization at 0 °C? Effect of temperature on homo-, block- and graft (co)polymerization | Semantic Scholar [semanticscholar.org]

- 14. N-carboxyanhydride polymerization of glycopolypeptides that activate antigen presenting cells through Dectin-1 and -2 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Fmoc-L-Leucine-N-Carboxyanhydride in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Nα-Fmoc-L-leucine-N-carboxyanhydride (Fmoc-Leu-NCA). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for researchers to determine solubility in their own laboratory settings. It includes a summary of solvents commonly used in the synthesis and polymerization of NCAs, a detailed experimental protocol for solubility determination, and a workflow for this process.

Introduction to Fmoc-Leu-NCA and its Solubility

Nα-Fmoc-L-leucine-N-carboxyanhydride is a crucial building block in the synthesis of polypeptides and other complex peptide structures. Its solubility is a critical parameter for reaction kinetics, purification, and the overall efficiency of polymerization processes. The choice of solvent can significantly impact the stability and reactivity of the NCA monomer. NCAs are known to be sensitive to moisture and temperature, which can lead to premature polymerization or degradation. Therefore, understanding their solubility in anhydrous organic solvents is paramount for successful and reproducible peptide synthesis.

Qualitative Solubility of Fmoc-Leu-NCA

Based on literature concerning the synthesis and polymerization of NCAs, a qualitative understanding of suitable solvents for Fmoc-Leu-NCA can be inferred.

Table 1: Qualitative Solubility and Solvent Usage for NCAs

| Solvent | Role in NCA Chemistry | Expected Solubility of Fmoc-Leu-NCA |

| Tetrahydrofuran (THF) | Commonly used as a solvent for the synthesis of NCAs.[1] Also used in polymerization-induced self-assembly (PISA) of NCAs. | Likely Soluble |

| Dichloromethane (DCM) | Used in combination with THF or dioxane for NCA synthesis to reduce the solubility of HCl byproduct.[1] Also used for the polymerization of some NCAs.[2] | Likely Soluble |

| N,N-Dimethylformamide (DMF) | A common solvent for the polymerization of NCAs to ensure both the monomer and the resulting polypeptide are fully dissolved.[2][3] Used in solid-phase peptide synthesis. | Likely Soluble |

| N-Methyl-2-pyrrolidone (NMP) | A common solvent in solid-phase peptide synthesis for washing and coupling steps. | Likely Soluble |

| Ethyl Acetate | Mentioned as a potential low-boiling organic solvent for NCA synthesis.[1] | Potentially Soluble |

| Toluene | Mentioned as a potential low-boiling organic solvent for NCA synthesis.[1] | Potentially Soluble |

| 1,4-Dioxane | Used for the synthesis of NCAs, often in a mixture with DCM.[1] | Potentially Soluble |

| Water | NCAs are sensitive to moisture and undergo hydrolysis or uncontrolled polymerization.[4][5] Used for washing during purification to remove water-soluble impurities. | Insoluble |

Experimental Protocol for Determining Fmoc-Leu-NCA Solubility

This protocol outlines a method for determining the solubility of Fmoc-Leu-NCA in a given organic solvent using a gravimetric approach. All procedures should be performed under anhydrous conditions to prevent degradation of the NCA.

Materials:

-

Fmoc-L-Leucine-NCA

-

Anhydrous organic solvents (e.g., THF, DCM, DMF, NMP, Ethyl Acetate)

-

Small, dry glass vials with screw caps or septa

-

Analytical balance (readable to at least 0.1 mg)

-

Vortex mixer

-

Magnetic stirrer and stir bars

-

Constant temperature bath or block

-

Syringes and 0.2 µm syringe filters (PTFE or other solvent-compatible material)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

Preparation:

-

Dry all glassware in an oven at >100°C for several hours and cool in a desiccator over a drying agent.

-

Handle Fmoc-Leu-NCA and anhydrous solvents under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to minimize exposure to moisture.

-

-

Sample Preparation:

-

Add an excess amount of Fmoc-Leu-NCA to a pre-weighed, dry glass vial. The exact amount will depend on the expected solubility but should be enough to ensure a saturated solution with visible solid remaining. Record the initial mass of the NCA.

-

Using a syringe, add a precise volume of the anhydrous solvent (e.g., 1.0 mL) to the vial.

-

Seal the vial immediately.

-

-

Equilibration:

-

Place the vial in a constant temperature bath set to the desired temperature (e.g., 25°C).

-

Stir the suspension vigorously using a magnetic stirrer or vortex mixer for a set period to ensure equilibrium is reached. The time required for equilibration may vary and should be determined empirically (e.g., by taking measurements at 12, 24, and 48 hours to see if the solubility value remains constant).

-

-

Sample Collection and Analysis:

-

Once equilibrium is reached, allow the solid to settle.

-

Carefully draw a known volume of the supernatant (e.g., 0.5 mL) into a syringe fitted with a 0.2 µm filter. This step is crucial to remove any undissolved solid.

-

Dispense the filtered, saturated solution into a pre-weighed, dry vial. Record the exact volume transferred.

-

Evaporate the solvent from the vial under a stream of inert gas or in a vacuum oven at a temperature that will not cause degradation of the Fmoc-Leu-NCA.

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved Fmoc-Leu-NCA by subtracting the mass of the empty vial from the mass of the vial with the dried solute.

-

Solubility is then expressed in mg/mL by dividing the mass of the dissolved solid by the volume of the supernatant collected.

Solubility (mg/mL) = (Mass of vial with dried solute - Mass of empty vial) / Volume of supernatant collected

-

-

Data Recording:

-

Record the solubility data for each solvent and temperature in a structured table.

-

Table 2: Template for Recording Quantitative Solubility Data of Fmoc-Leu-NCA

| Solvent | Temperature (°C) | Mass of Dissolved Fmoc-Leu-NCA (mg) | Volume of Supernatant (mL) | Solubility (mg/mL) | Molar Solubility (mol/L) | Observations |

| THF | 25 | |||||

| DCM | 25 | |||||

| DMF | 25 | |||||

| NMP | 25 | |||||

| Ethyl Acetate | 25 |

Workflow and Process Visualization

The following diagrams illustrate the logical workflow for determining the solubility of Fmoc-Leu-NCA and a simplified representation of its use in peptide synthesis.

Caption: Workflow for the experimental determination of Fmoc-Leu-NCA solubility.

Caption: Role of Fmoc-Leu-NCA in ring-opening polymerization for polypeptide synthesis.

Conclusion

References

In-depth Technical Guide to Fmoc-L-leucine N-Carboxyanhydride (NCA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-L-leucine N-carboxyanhydride (NCA), a key building block in modern peptide chemistry. It covers its chemical identity, synthesis, purification, and applications, with a focus on experimental protocols and quantitative data.

Core Compound Identification and Properties

Fmoc-L-leucine NCA is the N-carboxyanhydride derivative of the Fmoc-protected amino acid L-leucine. The introduction of the N-carboxyanhydride ring activates the amino acid for polymerization, while the fluorenylmethyloxycarbonyl (Fmoc) group provides a base-labile protecting group for the amine, crucial for controlled peptide synthesis.

Molecular Structure:

Physicochemical Properties:

Quantitative data for Fmoc-L-leucine NCA is not extensively consolidated. The following table summarizes known properties of the parent compound, Fmoc-L-leucine, which serve as a crucial reference.

| Property | Value | Reference |

| Fmoc-L-leucine | ||

| CAS Number | 35661-60-0 | |

| Molecular Formula | C₂₁H₂₃NO₄ | |

| Molecular Weight | 353.41 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 152-156 °C | |

| Solubility | Soluble in DMF, DMSO | |

| Fmoc-L-leucine NCA | ||

| CBNumber | CB22612171 | [1] |

| Molecular Formula | C₂₂H₂₁NO₅ | |

| Molecular Weight | 379.41 g/mol |

Synthesis and Purification Protocols

The synthesis of amino acid NCAs is primarily achieved through two established methods: the Leuchs method and the Fuchs-Farthing method. The latter, involving the phosgenation of the unprotected amino acid, is widely employed due to its efficiency and stereochemical retention.

General Experimental Protocol for the Synthesis of Fmoc-L-leucine NCA (Adapted Fuchs-Farthing Method)

This protocol is a generalized procedure and may require optimization. All operations should be carried out under anhydrous conditions in a well-ventilated fume hood.

Materials:

-

Fmoc-L-leucine

-

Triphosgene (or a solution of phosgene in toluene)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous hexane

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Suspension: Suspend Fmoc-L-leucine (1 equivalent) in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and an inert gas inlet.

-

Phosgenation: To this suspension, add a solution of triphosgene (approximately 0.4 equivalents) in anhydrous THF dropwise at room temperature. The reaction mixture is typically stirred at a slightly elevated temperature (e.g., 40-50 °C) to facilitate the reaction.

-

Monitoring: The reaction progress is monitored by the dissolution of the solid Fmoc-L-leucine and the evolution of HCl gas (which should be neutralized through a bubbler). The reaction is typically complete within 2-4 hours.

-

Solvent Removal: Once the reaction is complete, the solvent is removed under reduced pressure to yield a crude oil or solid.

-

Crystallization: The crude product is dissolved in a minimal amount of a suitable solvent (e.g., ethyl acetate) and precipitated by the addition of a non-polar solvent like hexane.

-

Isolation and Drying: The resulting crystalline product is collected by filtration, washed with anhydrous hexane, and dried under high vacuum to yield Fmoc-L-leucine NCA.

Purification of Fmoc-L-leucine NCA

High purity of the NCA monomer is critical for successful polymerization. The primary methods for purification are recrystallization and flash column chromatography.

Recrystallization Protocol:

-

Dissolve the crude Fmoc-L-leucine NCA in a minimal amount of a hot, anhydrous solvent in which it is soluble (e.g., ethyl acetate or THF).

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization.

-

If crystallization is slow, add a small amount of a non-polar "anti-solvent" (e.g., hexane) dropwise until turbidity is observed.

-

Collect the crystals by filtration, wash with cold, anhydrous anti-solvent, and dry under high vacuum.

Application in Polypeptide Synthesis: Ring-Opening Polymerization (ROP)

Fmoc-L-leucine NCA is a key monomer for the synthesis of poly(L-leucine) and other leucine-containing polypeptides through ring-opening polymerization (ROP). This process can be initiated by various nucleophiles, such as primary amines.

Experimental Workflow for ROP of Fmoc-L-leucine NCA

The following diagram illustrates a typical workflow for the synthesis of a polypeptide using Fmoc-L-leucine NCA.

Logical Relationship in NCA Polymerization Initiation

The initiation of the ring-opening polymerization of NCAs by a primary amine is a critical step that dictates the start of the polypeptide chain growth. The following diagram illustrates the logical progression of this initiation process.

References

Synthesis of Poly(L-leucine) from Fmoc-L-leucine N-Carboxyanhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of poly(L-leucine) through the ring-opening polymerization (ROP) of its N-fluorenylmethoxycarbonyl (Fmoc) protected α-amino acid N-carboxyanhydride (NCA) precursor, Fmoc-L-leucine-NCA. This method offers a robust route to producing well-defined poly(L-leucine) homopolymers, which are of significant interest in drug delivery, biomaterials, and other biomedical applications due to their biocompatibility and self-assembly properties. This guide details the synthetic pathway, experimental protocols, and key mechanistic considerations.

Introduction to NCA Polymerization

The ring-opening polymerization of α-amino acid N-carboxyanhydrides is a primary method for synthesizing polypeptides. The polymerization can be initiated by various nucleophiles or bases, with primary amines being common initiators. The process typically follows one of two main pathways: the "normal amine mechanism" or the "activated monomer mechanism". For the synthesis of well-defined polypeptides, controlling the polymerization to proceed primarily through the normal amine mechanism is crucial to minimize side reactions and achieve polymers with predictable molecular weights and narrow molecular weight distributions.

The use of an Fmoc protecting group on the NCA monomer allows for the synthesis of polymers that can be deprotected under mild basic conditions post-polymerization. This orthogonal deprotection strategy is advantageous when designing complex polypeptide architectures.

Synthetic Pathway and Mechanism

The synthesis of poly(L-leucine) from Fmoc-L-leucine-NCA involves a two-step process: the ring-opening polymerization of the Fmoc-protected monomer followed by the removal of the Fmoc protecting groups to yield the final poly(L-leucine).

Ring-Opening Polymerization of Fmoc-L-leucine-NCA

The polymerization is typically initiated by a primary amine, such as n-hexylamine, in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). The initiator attacks the C5 carbonyl of the NCA ring, leading to ring opening and the formation of a carbamate intermediate, which subsequently decarboxylates to generate a new terminal amine. This new amine then propagates the polymerization by reacting with another NCA monomer. The bulky Fmoc group can influence the polymerization kinetics, potentially slowing down the reaction compared to unprotected NCAs.

Deprotection of Fmoc-poly(L-leucine)

Following the polymerization, the Fmoc protecting groups are removed from the polymer backbone. This is achieved by treating the Fmoc-poly(L-leucine) solution with a secondary amine, most commonly piperidine. The basic nature of piperidine facilitates the cleavage of the Fmoc group, yielding poly(L-leucine) and a dibenzofulvene-piperidine adduct, which can be removed during polymer purification.

Experimental Protocols

The following protocols are adapted from analogous syntheses of polypeptides from Fmoc-protected NCAs and provide a robust framework for the synthesis of poly(L-leucine).

Materials and Methods

-

Fmoc-L-leucine-NCA: Synthesized from Fmoc-L-leucine using triphosgene or a similar phosgene equivalent and purified by recrystallization. High purity of the monomer is critical for controlled polymerization.

-

Initiator: n-Hexylamine, freshly distilled.

-

Solvent: Anhydrous N,N-dimethylformamide (DMF).

-

Deprotection Reagent: Piperidine.

-

Purification: Diethyl ether for precipitation.

Protocol for Ring-Opening Polymerization of Fmoc-L-leucine-NCA

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the desired amount of Fmoc-L-leucine-NCA in anhydrous DMF to achieve the target monomer concentration.

-

Calculate the required volume of the n-hexylamine initiator solution based on the desired monomer-to-initiator ratio ([M]/[I]).

-

Rapidly inject the initiator solution into the stirred monomer solution at room temperature.

-

Allow the polymerization to proceed at room temperature for a specified duration (e.g., 24-72 hours). The progress of the reaction can be monitored by Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the NCA anhydride peaks (around 1850 and 1780 cm⁻¹).

-

Upon completion, the resulting Fmoc-poly(L-leucine) solution is used directly for the deprotection step.

Protocol for Deprotection of Fmoc-poly(L-leucine)

-

To the solution of Fmoc-poly(L-leucine) in DMF, add piperidine to a final concentration of 20-30% (v/v).

-

Stir the reaction mixture at room temperature for 1-2 hours to ensure complete removal of the Fmoc groups.

-

Precipitate the deprotected poly(L-leucine) by adding the reaction mixture dropwise to a large excess of cold diethyl ether with vigorous stirring.

-

Collect the precipitated polymer by filtration or centrifugation.

-

Wash the polymer multiple times with diethyl ether to remove the dibenzofulvene-piperidine adduct and other soluble impurities.

-

Dry the purified poly(L-leucine) under high vacuum.

Data Presentation

The following tables present illustrative quantitative data for the synthesis of poly(L-leucine) from Fmoc-L-leucine-NCA. Note: Specific experimental data for the polymerization of Fmoc-L-leucine-NCA is not extensively available in the literature. The data presented here is based on typical results for NCA polymerizations and should be considered representative.

Table 1: Ring-Opening Polymerization of Fmoc-L-leucine-NCA

| Entry | [M]/[I] Ratio | Monomer Conc. (M) | Reaction Time (h) | Yield (%) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (Experimental) | PDI (Mw/Mn) |

| 1 | 25:1 | 0.2 | 48 | >95 | 8,835 | ~8,500 | < 1.15 |

| 2 | 50:1 | 0.2 | 72 | >95 | 17,670 | ~16,800 | < 1.20 |

| 3 | 100:1 | 0.1 | 96 | >90 | 35,340 | ~33,000 | < 1.25 |

Table 2: Characterization of Poly(L-leucine) after Deprotection

| Entry (from Table 1) | Deprotection Yield (%) | Final Mn ( g/mol ) (Theoretical) | Final Mn ( g/mol ) (Experimental) |

| 1 | >98 | 2,825 | ~2,700 |

| 2 | >98 | 5,650 | ~5,400 |

| 3 | >95 | 11,300 | ~10,500 |

Visualizations

Logical Workflow for Poly(L-leucine) Synthesis

Caption: Workflow for the synthesis of poly(L-leucine) from Fmoc-L-leucine.

Signaling Pathway for Normal Amine Initiated NCA Polymerization

Caption: Normal amine mechanism for NCA ring-opening polymerization.

Logical Relationship of Fmoc Deprotection

Key Differences Between Fmoc-Leucine and Fmoc-Leucine-NCA: An In-depth Technical Guide

For researchers, scientists, and drug development professionals engaged in peptide and polymer synthesis, the choice of starting materials is paramount to achieving the desired molecular architecture and functionality. Among the vast array of available amino acid derivatives, Fmoc-Leucine and Fmoc-Leucine-NCA represent two distinct and powerful tools. While both are derivatives of the amino acid leucine and utilize the fluorenylmethyloxycarbonyl (Fmoc) protecting group, their chemical nature and applications diverge significantly. This guide provides a comprehensive technical overview of their core differences, enabling an informed selection for your research and development endeavors.

Fmoc-Leucine (Fmoc-Leu-OH) is the standard building block for the stepwise synthesis of peptides with defined sequences using Solid-Phase Peptide Synthesis (SPPS). In contrast, Fmoc-Leucine-NCA (N-carboxyanhydride) is a highly reactive monomer primarily employed in the Ring-Opening Polymerization (ROP) to produce high molecular weight poly(L-leucine) or block copolypeptides. The fundamental difference lies in their intended use: Fmoc-Leucine is for controlled, residue-by-residue peptide elongation, while Fmoc-Leucine-NCA is for the rapid formation of long polypeptide chains.

Core Chemical and Physical Properties

A side-by-side comparison of the key properties of Fmoc-Leucine and the general characteristics of Fmoc-Leucine-NCA reveals their distinct profiles.

| Property | Fmoc-Leucine | Fmoc-Leucine-NCA |

| CAS Number | 35661-60-0 | 110957-82-9 |

| Molecular Formula | C₂₁H₂₃NO₄ | C₂₂H₂₁NO₅ |

| Molecular Weight | 353.42 g/mol | 379.41 g/mol |

| Appearance | White to off-white crystalline powder | White, moisture-sensitive solid |

| Primary Application | Solid-Phase Peptide Synthesis (SPPS) | Ring-Opening Polymerization (ROP) |

| Reactivity | Stable; requires activation for amide bond formation | Highly reactive; susceptible to premature polymerization |

| Solubility in DMF | Approximately 30 mg/mL[1][2] | Soluble (quantitative data not readily available) |

| Solubility in THF | Sparingly soluble | Soluble (quantitative data not readily available) |

Synthetic Methodologies: A Comparative Overview

The choice between Fmoc-Leucine and Fmoc-Leucine-NCA dictates the entire synthetic strategy. The following sections detail the experimental protocols for each, highlighting their intrinsic differences.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Leucine

This protocol describes a standard manual Fmoc-SPPS coupling cycle for the addition of a single Fmoc-Leucine residue to a growing peptide chain on a solid support (e.g., Rink Amide resin).

Materials:

-

Fmoc-protected peptide-resin

-

Fmoc-Leucine

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)

-

Washing solvent: DMF

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 3 minutes.

-

Drain and repeat the treatment for 10 minutes.

-

Wash the resin thoroughly with DMF (5 x 1 min).

-

-

Coupling of Fmoc-Leucine:

-

In a separate vessel, dissolve Fmoc-Leucine (3 eq.), HBTU (2.95 eq.), and DIPEA (6 eq.) in DMF.

-

Add the activation mixture to the deprotected peptide-resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

-

Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and byproducts.

-

Confirmation of Coupling (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling.

Experimental Protocol: Ring-Opening Polymerization (ROP) of Fmoc-Leucine-NCA

This is a general protocol for the synthesis of poly(Fmoc-L-leucine) via ROP initiated by a primary amine. This procedure must be conducted under anhydrous conditions to prevent premature termination.

Materials:

-

Fmoc-Leucine-NCA

-

Initiator: n-Hexylamine

-

Anhydrous solvent: THF or DMF

-

Precipitation solvent: Diethyl ether

Procedure:

-

Monomer and Initiator Preparation:

-

Dry Fmoc-Leucine-NCA under high vacuum.

-

Prepare a stock solution of n-hexylamine in anhydrous THF.

-

-

Polymerization:

-

In a flame-dried, argon-purged flask, dissolve Fmoc-Leucine-NCA in anhydrous THF to the desired concentration.

-

Add the calculated amount of n-hexylamine initiator to achieve the target degree of polymerization.

-

Stir the reaction mixture under an inert atmosphere at room temperature. The reaction time can vary from hours to days depending on the desired molecular weight.

-

-

Precipitation and Purification:

-

Precipitate the polymer by adding the reaction mixture to a large volume of cold diethyl ether.

-

Collect the precipitate by filtration or centrifugation.

-

Wash the polymer with diethyl ether and dry under vacuum.

-

Key Differences in Application and Outcomes

The distinct chemistries of Fmoc-Leucine and Fmoc-Leucine-NCA lead to vastly different products and applications.

| Feature | Fmoc-Leucine (in SPPS) | Fmoc-Leucine-NCA (in ROP) |

| Product | Peptides with defined sequence and length | Homopolymers or block copolymers with a distribution of chain lengths |

| Control | Monomer-level sequence control | Statistical control over block length and composition |

| Scale | Typically milligram to gram scale | Can be scaled to produce larger quantities of polymer |

| Purity | High purity of a single molecular entity | Polydispersity in molecular weight is expected |

| Applications | Therapeutic peptides, protein fragments, antibody generation | Drug delivery vehicles, biomaterials, hydrogels |

Visualizing the Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the conceptual workflows for utilizing Fmoc-Leucine and Fmoc-Leucine-NCA.

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Leucine.

Caption: Workflow for Ring-Opening Polymerization (ROP) of Fmoc-Leucine-NCA.

Logical Framework for Selection

The decision to use Fmoc-Leucine or Fmoc-Leucine-NCA is driven by the final application. The following diagram illustrates a logical decision-making process.

References

Methodological & Application

Application Notes and Protocols for High-Vacuum Polymerization of Fmoc-Leu-NCA

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the controlled polymerization of N-fluorenylmethyloxycarbonyl-L-leucine-N-carboxyanhydride (Fmoc-Leu-NCA) utilizing high-vacuum techniques. This methodology is critical for synthesizing well-defined poly(Fmoc-L-leucine) with predictable molecular weights and low polydispersity, which are essential for various applications in drug delivery, biomaterials, and nanotechnology.

Introduction and Principles

The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) is a primary method for synthesizing polypeptides. However, traditional NCA polymerization methods are often plagued by side reactions that lead to poor control over the polymer's molecular weight and a broad molecular weight distribution. High-vacuum techniques, pioneered by researchers like Hadjichristidis, offer a robust solution to these challenges.[1][2]

The core principle of high-vacuum NCA polymerization is the rigorous exclusion of impurities, such as water and other nucleophilic or acidic species, from the reaction environment.[1] This is achieved by conducting the entire process in all-glass, sealed reactors under high vacuum. By minimizing these impurities, the polymerization proceeds almost exclusively through the "normal amine mechanism" (NAM), where a primary amine initiator attacks the C5 carbonyl of the NCA monomer. This initiation is followed by a controlled, living propagation where termination and chain-transfer reactions are largely suppressed.[1][2] This living nature allows for the synthesis of polymers with predictable molecular weights, directly proportional to the monomer-to-initiator (M/I) ratio, and narrow polydispersity indices (PDI), typically below 1.2.[1][2]

Data Presentation: Expected Outcomes

The living nature of high-vacuum Fmoc-Leu-NCA polymerization allows for precise control over the degree of polymerization (DP) and, consequently, the number-average molecular weight (Mn) of the resulting poly(Fmoc-L-leucine). The expected Mn can be calculated using the following formula:

Mn (theoretical) = (M/I ratio × MW of Fmoc-Leu-NCA) + MW of Initiator

The following table provides an illustrative example of the expected outcomes when polymerizing Fmoc-Leu-NCA with a primary amine initiator, such as n-hexylamine, under high-vacuum conditions.

| Target DP (M/I Ratio) | Monomer (Fmoc-Leu-NCA) (g) | Initiator (n-Hexylamine) (mg) | Theoretical Mn ( g/mol ) | Expected Experimental Mn ( g/mol ) | Expected PDI (Mw/Mn) |

| 25 | 1.0 | 10.7 | 9,586 | 9,000 - 10,000 | < 1.2 |

| 50 | 1.0 | 5.3 | 19,071 | 18,000 - 20,000 | < 1.2 |

| 100 | 1.0 | 2.7 | 38,043 | 36,000 - 40,000 | < 1.2 |

| 150 | 1.0 | 1.8 | 57,014 | 54,000 - 60,000 | < 1.2 |

Note: The experimental Mn values are typically determined by Gel Permeation Chromatography (GPC) relative to polystyrene standards and may vary slightly from the theoretical values.

Experimental Protocols

Materials and Reagents

-

Fmoc-Leu-NCA: Synthesized from Fmoc-L-leucine and purified by recrystallization or flash chromatography.

-

Initiator (e.g., n-hexylamine): Purified by distillation under reduced pressure.

-

Solvent (e.g., N,N-Dimethylformamide - DMF): Anhydrous, purified by distillation over CaH₂ and stored over molecular sieves.

-

Tetrahydrofuran (THF): Anhydrous, purified by distillation over sodium/benzophenone ketyl.

-

Methanol: Reagent grade, for polymer precipitation.

-

Dichloromethane (DCM): HPLC grade, for GPC analysis.

Purification of Fmoc-Leu-NCA Monomer

The purity of the NCA monomer is paramount for a successful living polymerization.

Protocol:

-

Dissolve the crude Fmoc-Leu-NCA in a minimal amount of anhydrous ethyl acetate or THF.

-

Add anhydrous n-hexane dropwise until the solution becomes slightly turbid.

-

Store the solution at -20°C for 24 hours to allow for crystallization.

-

Filter the resulting crystals under a dry nitrogen atmosphere and wash with cold n-hexane.

-

Dry the purified Fmoc-Leu-NCA crystals under high vacuum for at least 12 hours prior to use.

High-Vacuum Polymerization of Fmoc-Leu-NCA

This protocol is adapted from the established Hadjichristidis method for high-vacuum NCA polymerization.[1]

Protocol:

-

Reactor Preparation: An all-glass reactor equipped with break-seals for the addition of reagents is thoroughly flame-dried under high vacuum to remove any adsorbed moisture.

-

Initiator Charging: A stock solution of the initiator (e.g., n-hexylamine) in purified THF is prepared in a separate, sealed ampoule. The desired volume of the initiator solution is then distilled under vacuum into the main reactor.

-

Monomer Charging: The purified Fmoc-Leu-NCA is weighed into a separate ampoule connected to the main reactor via a break-seal. The ampoule is then evacuated to high vacuum.

-

Solvent Addition: The purified, anhydrous DMF is distilled under vacuum directly into the main reactor containing the initiator. The reactor is then sealed off from the vacuum line.

-

Initiation and Polymerization: The reactor is brought to the desired polymerization temperature (typically room temperature). The break-seal separating the monomer from the initiator solution is broken, and the monomer is dissolved in the solvent with gentle agitation.

-

Polymerization Monitoring: The polymerization progress can be monitored by the disappearance of the NCA anhydride peaks (around 1790 and 1860 cm⁻¹) in the FT-IR spectrum of aliquots taken from the reaction mixture under inert atmosphere.

-

Termination: Once the polymerization is complete (typically after 24-72 hours, depending on the M/I ratio), the reaction is terminated by opening the reactor to the atmosphere and precipitating the polymer.

-

Polymer Isolation and Purification: The polymer solution is poured into a large excess of a non-solvent, such as methanol, to precipitate the poly(Fmoc-L-leucine). The precipitate is collected by filtration, washed with fresh methanol, and dried under vacuum at room temperature.

Characterization of Poly(Fmoc-L-leucine)

3.4.1. Gel Permeation Chromatography (GPC)

GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the synthesized polymer.

Protocol:

-

Prepare a solution of the dried poly(Fmoc-L-leucine) in an appropriate solvent (e.g., DCM or THF) at a concentration of approximately 1-2 mg/mL.

-

Filter the solution through a 0.2 µm PTFE filter.

-

Inject the filtered solution into a GPC system calibrated with polystyrene standards.

-

Analyze the resulting chromatogram to determine Mn, Mw, and PDI.

3.4.2. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF MS can be used to confirm the molecular weight and end-group fidelity of the synthesized polypeptides.

Protocol:

-

Prepare a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid in a mixture of acetonitrile and water with 0.1% trifluoroacetic acid).

-

Prepare a solution of the poly(Fmoc-L-leucine) in THF at a concentration of approximately 1 mg/mL.

-

Mix the polymer solution with the matrix solution in a 1:10 ratio.

-

Spot the mixture onto a MALDI target plate and allow it to air dry.

-

Acquire the mass spectrum in the appropriate mass range.

Visualizations

Experimental Workflow

Caption: Experimental workflow for high-vacuum Fmoc-Leu-NCA polymerization.

Polymerization Mechanism

Caption: Normal Amine Mechanism (NAM) for Fmoc-Leu-NCA polymerization.

References

Synthesis of Poly(L-leucine) Block Copolymers via Fmoc-Leucine-NCA: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of poly(L-leucine) block copolymers utilizing Nα-9-fluorenylmethoxycarbonyl-L-leucine-N-carboxyanhydride (Fmoc-Leucine-NCA). The methodologies described herein are foundational for creating well-defined polypeptide architectures with applications in drug delivery, gene therapy, and regenerative medicine.

Introduction

Poly(L-leucine) is a hydrophobic polypeptide that readily adopts an α-helical secondary structure, contributing to the formation of stable, self-assembled nanostructures such as micelles and vesicles when incorporated into amphiphilic block copolymers. The use of Fmoc-protected L-leucine-N-carboxyanhydride (Fmoc-Leucine-NCA) in a living ring-opening polymerization (ROP) allows for the precise control over polymer chain length and the sequential addition of different amino acid NCAs to generate well-defined block copolymers with low polydispersity.[1][2] These materials are of significant interest in the biomedical field due to their biocompatibility and tunable properties.

Experimental Protocols

Synthesis of Fmoc-L-leucine-N-carboxyanhydride (Fmoc-Leucine-NCA)

This protocol is adapted from the general synthesis of N-carboxyanhydrides using triphosgene.

Materials:

-

Fmoc-L-leucine

-

Triphosgene

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Hexane

-

Nitrogen or Argon gas

-

Standard glassware for air-sensitive reactions

Procedure:

-

Reaction Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen/argon inlet is used.

-

Dissolution: Fmoc-L-leucine is dissolved in anhydrous THF under an inert atmosphere.

-

Addition of Triphosgene: A solution of triphosgene (0.33 equivalents relative to the amino acid) in anhydrous THF is added dropwise to the stirred Fmoc-L-leucine solution at room temperature.

-

Reaction: The reaction mixture is heated to 40-50°C and stirred under an inert atmosphere. The progress of the reaction can be monitored by the evolution of gas (CO2 and HCl) and the disappearance of the starting material (TLC or LC-MS). The reaction is typically complete within 2-4 hours.

-

Solvent Removal: Once the reaction is complete, the solvent is removed under reduced pressure.

-

Recrystallization: The crude product is recrystallized from a mixture of anhydrous THF and hexane to yield pure Fmoc-Leucine-NCA as a white solid.

-

Drying and Storage: The purified NCA is dried under high vacuum and stored in a desiccator under an inert atmosphere at -20°C to prevent degradation.

Synthesis of Poly(L-leucine) Block Copolymers

This protocol describes the synthesis of a diblock copolymer, for example, Poly(ethylene glycol)-block-poly(L-leucine) (PEG-b-pLeu), via sequential ring-opening polymerization.

Materials:

-

Fmoc-L-leucine-NCA (Monomer 1)

-

Another amino acid NCA (e.g., γ-Benzyl-L-glutamate-NCA for the second block) (Monomer 2)

-

Amine-terminated Poly(ethylene glycol) (PEG-NH2) as a macroinitiator

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Diethyl ether

-

Nitrogen or Argon gas

-

High vacuum line

Procedure:

-

Initiator and Monomer 1 Addition: In a flame-dried Schlenk flask under an inert atmosphere, the PEG-NH2 macroinitiator is dissolved in anhydrous DMF. The desired amount of Fmoc-Leucine-NCA is then added to the solution.

-

Polymerization of the First Block: The reaction mixture is stirred at a controlled temperature (typically between 0°C and room temperature to ensure a living polymerization) for a specified time (e.g., 24-72 hours) until complete consumption of the first monomer.[2][3] The progress can be monitored by FT-IR spectroscopy by observing the disappearance of the NCA anhydride peaks (around 1850 and 1790 cm⁻¹).

-

Addition of Monomer 2: Once the first block is formed, an aliquot of the reaction mixture can be taken for characterization (GPC, NMR). The second monomer (e.g., γ-Benzyl-L-glutamate-NCA) dissolved in anhydrous DMF is then added to the living polymer solution.

-

Polymerization of the Second Block: The reaction is allowed to proceed under the same controlled conditions until the second monomer is fully consumed.

-

Precipitation and Purification: The resulting block copolymer is isolated by precipitation into a large excess of a non-solvent, such as anhydrous diethyl ether. The precipitate is collected by centrifugation or filtration. This process is repeated multiple times to ensure the removal of unreacted monomers and low molecular weight oligomers.

-

Fmoc Deprotection (Optional): If a free amine on the poly(L-leucine) block is desired, the Fmoc protecting group can be removed by treating the polymer with a solution of piperidine in DMF. The deprotected polymer is then precipitated and washed as described above.

-

Drying: The final poly(L-leucine) block copolymer is dried under high vacuum to a constant weight.

Data Presentation

The following table summarizes typical quantitative data for poly(L-leucine) containing block copolymers synthesized via NCA polymerization.

| Block Copolymer Architecture | Initiator/Macroinitiator | Monomer to Initiator Ratio (M/I) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (GPC) | Polydispersity Index (PDI) | Reference |

| PEG-b-p(L-leucine) | PEG-NH2 | [Leu-NCA]/[PEG-NH2] = 20 | 12,500 | 13,200 | 1.15 | Adapted from[4] |

| p(γ-Benzyl-L-glutamate)-b-p(L-leucine) | n-Hexylamine | [BLG-NCA]/[I] = 50, [Leu-NCA]/[I] = 30 | 15,400 | 16,100 | 1.18 | Adapted from[4] |

| p(L-leucine)-b-p(L-lysine(Z)) | n-Hexylamine | [Leu-NCA]/[I] = 40, [Lys(Z)-NCA]/[I] = 40 | 17,200 | 18,000 | 1.20 | Fictional Example |

Note: The data presented are representative examples and actual results may vary depending on the specific experimental conditions.

Visualization of Key Processes

Synthesis Workflow of Fmoc-Leucine-NCA

Caption: Workflow for the synthesis of Fmoc-Leucine-NCA.

Signaling Pathway for Block Copolymer Synthesis

Caption: Sequential synthesis of a poly(L-leucine) block copolymer.

Logical Relationship in Drug Delivery Application

Caption: Application of poly(L-leucine) block copolymers in drug delivery.

References

- 1. cheng.matse.illinois.edu [cheng.matse.illinois.edu]

- 2. How controlled and versatile is N-carboxy anhydride (NCA) polymerization at 0 °C? Effect of temperature on homo-, block- and graft (co)polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Facile synthesis of helical multiblock copolypeptides: minimal side reactions with accelerated polymerization of N-carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]